molecular formula C7H4BrNO4 B1270445 3-Bromo-4-hydroxy-5-nitrobenzaldehyde CAS No. 98555-49-8

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B1270445
CAS No.: 98555-49-8
M. Wt: 246.01 g/mol
InChI Key: QBGJRIICMHIJJR-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : This compound has been synthesized using various techniques. For example, in one study, it was created by reacting 4-hydroxy-3-nitrobenzaldehyde with 3-bromobenzohydrazide in methanol (Guo-Biao Cao & Xiao-Ya Wang, 2009).
  • Molecular Structure Analysis : Detailed molecular structure and vibrational spectra have been studied using techniques like Fourier transform infrared spectroscopy and Raman measurements (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Analytical Applications

  • Gas Chromatography : This compound has been analyzed using gas chromatography, demonstrating its potential in analytical chemistry for precise and accurate measurement (Shi Jie, 2000).

Chemical Reactions and Interactions

  • Chemical Reactivity : Studies have explored its reactivity in various chemical reactions. For instance, its interaction with other compounds has been investigated to synthesize new derivatives (A. Ramazani & Golam Reza Fattahi-Nujokamberi, 2002).
  • Formation Mechanisms : Research has also focused on understanding the mechanisms behind its formation and synthesis (Zhang Wen-jing, 2009).

Applications in Organic Synthesis

  • Role in Synthesis of Derivatives : This compound plays a significant role in the synthesis of various organic compounds, such as 6-bromoquinoline derivatives, showcasing its utility in organic chemistry (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Environmental and Material Science Applications

  • Environmental Analysis : Studies have explored its behavior in environmental contexts, such as its interaction with radicals in the atmosphere, indicating its relevance in environmental chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).

Advanced Material Research

Safety and Hazards

The safety data sheet (SDS) for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be found online . It’s always important to handle chemical substances with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-hydroxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as alcohol dehydrogenase, where it acts as a chromophoric substrate. This interaction involves the binding of this compound to the active site of the enzyme, leading to changes in the enzyme’s activity. Additionally, this compound can participate in redox reactions, where it may act as an electron acceptor or donor, influencing the overall biochemical pathways it is involved in .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and apoptosis . Furthermore, this compound can induce oxidative stress in cells, leading to alterations in mitochondrial function and energy metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. For example, it can inhibit the activity of alcohol dehydrogenase by forming a stable complex with the enzyme, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways. This modulation can lead to either upregulation or downregulation of target genes, depending on the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound is relatively stable under neutral pH but can degrade in acidic or basic environments . Over time, the degradation products can influence cellular function, potentially leading to long-term effects such as altered gene expression and metabolic changes. In both in vitro and in vivo studies, the temporal effects of this compound must be carefully monitored to understand its full impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It can interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of aldehydes to their corresponding acids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites. For instance, its interaction with alcohol dehydrogenase can lead to changes in the levels of NADH and NAD+, which are critical cofactors in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to particular organelles, affecting its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJRIICMHIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363477
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98555-49-8
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-hydroxybenzaldehyde (250 mg) was dissolved in 5 ml of acetic acid. Nitric acid (52 μl) was added and the mixture was stirred for 3 h during which a solid formed. The solid was filtered off, washed with water and dried in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-hydroxybenzaldehyde (6.30 g) in acetic acid (45 ml) was added dropwise with 70% nitric acid (5.85 ml) on a water bath, then added with sodium nitrite (62 mg), and further stirred for 2 hours. The reaction mixture was poured into ice water (300 ml), and precipitates were taken by filtration, and washed with water (50 ml×3). The precipitates were dried under reduced pressure for 24 hours to obtain the title compound (Intermediate 26, 5.88 g).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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